molecular formula C12H15ClF2O2 B14049746 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene

Cat. No.: B14049746
M. Wt: 264.69 g/mol
InChI Key: CKEDKEUECCWZHB-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene is an organic compound with the molecular formula C12H15ClF2O It is a derivative of benzene, characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an ethoxy group attached to the benzene ring

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 1-(3-Chloropropyl)benzene: This can be achieved by reacting benzene with 1-bromo-3-chloropropane in the presence of a suitable catalyst.

    Introduction of the Difluoromethoxy Group:

    Ethoxylation: Finally, the ethoxy group is introduced via an ethoxylation reaction, typically using ethanol and a suitable catalyst under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of corresponding alcohols or ketones.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The difluoromethoxy and ethoxy groups may influence the compound’s overall reactivity and binding affinity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene can be compared with other similar compounds, such as:

    1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene: This compound has a similar structure but with an ethyl group instead of an ethoxy group. It may exhibit different reactivity and applications.

    1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene: The presence of a trifluoromethylthio group introduces additional fluorine atoms, potentially altering the compound’s chemical properties and biological activity.

    1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene:

Properties

Molecular Formula

C12H15ClF2O2

Molecular Weight

264.69 g/mol

IUPAC Name

2-(3-chloropropyl)-1-(difluoromethoxy)-3-ethoxybenzene

InChI

InChI=1S/C12H15ClF2O2/c1-2-16-10-6-3-7-11(17-12(14)15)9(10)5-4-8-13/h3,6-7,12H,2,4-5,8H2,1H3

InChI Key

CKEDKEUECCWZHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OC(F)F)CCCCl

Origin of Product

United States

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